molecular formula C19H20N4O2S B2845183 Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034524-80-4

Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2845183
CAS RN: 2034524-80-4
M. Wt: 368.46
InChI Key: MEDHEJWGJDVGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring. The benzothiazole derivatives have shown promising results in the inhibition of M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anti-mycobacterial Potential

  • Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have shown promising anti-mycobacterial properties. A study demonstrated the synthesis of diverse benzo[d]thiazole-2-carboxamides and their evaluation against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited significant anti-tubercular activity with minimal cytotoxicity, indicating the therapeutic potential of this chemical scaffold in tuberculosis treatment (Pancholia et al., 2016).

Reaction with Compounds Possessing Nucleophilic Centres

  • Research on the reactions of similar compounds with different nucleophilic centres has been conducted. For example, thioureas and thioamides added to certain positions of related compounds, leading to the formation of various cyclic compounds with potential biochemical applications (Acheson & Wallis, 1982).

Antimicrobial Activity

  • A study focused on synthesizing new pyridine derivatives using 2-amino substituted benzothiazoles. These compounds were evaluated for their antimicrobial activity, showing variable and modest efficacy against bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

  • In another study, a novel heterocycle was synthesized for its antiproliferative activity. The compound's structure was analyzed using various spectral methods, and its molecular structure was confirmed to be stable due to inter and intra-molecular hydrogen bonds. This kind of research contributes to the development of new antiproliferative agents (Prasad et al., 2018).

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

  • Research on the facile and convenient synthesis of new derivatives incorporating a thieno-[2,3-b]thiophene moiety suggests possible applications in material science and pharmaceutical chemistry (Mabkhot, Kheder, & Al-Majid, 2010).

Antibacterial Screening

  • Novel compounds with a similar chemical structure were synthesized and screened for their antibacterial activities. The findings from this type of research could contribute to the development of new antibacterial drugs (Landage, Thube, & Karale, 2019).

Future Directions

The future directions for the research on benzothiazole derivatives could include further exploration of their potential biological activities, optimization of their synthesis process, and comprehensive evaluation of their safety profile. The development of new methods for the natural product inspired bioactive glycohybrids is also a promising direction .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-10-17(21-13(2)20-12)25-14-6-5-9-23(11-14)19(24)18-22-15-7-3-4-8-16(15)26-18/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDHEJWGJDVGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.